molecular formula C16H16N2O4S B2495002 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-3-SULFONAMIDE CAS No. 1448045-79-1

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-3-SULFONAMIDE

Cat. No.: B2495002
CAS No.: 1448045-79-1
M. Wt: 332.37
InChI Key: QFNYDZALHORKLP-UHFFFAOYSA-N
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Description

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-3-SULFONAMIDE is a complex organic compound that features a benzofuran moiety, a hydroxypropyl chain, and a pyridine sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-3-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate. The hydroxypropyl chain can be introduced via a Grignard reaction, followed by the sulfonamide group attachment through sulfonyl chloride intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-3-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nitration using nitric acid and sulfuric acid mixture at low temperatures.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-3-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-3-CARBONAMIDE
  • N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-3-THIOAMIDE

Uniqueness

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-3-SULFONAMIDE is unique due to its combination of a benzofuran ring, hydroxypropyl chain, and sulfonamide group. This structure provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-14(16-10-12-4-1-2-6-15(12)22-16)7-9-18-23(20,21)13-5-3-8-17-11-13/h1-6,8,10-11,14,18-19H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNYDZALHORKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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